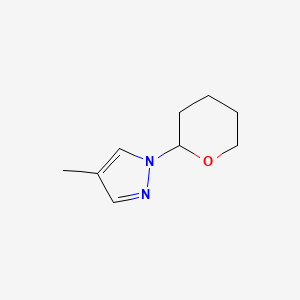
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole
Descripción general
Descripción
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. THPP is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole is not fully understood. However, studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can induce cell cycle arrest and apoptosis in cancer cells. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has some limitations, including its instability under acidic conditions and its low bioavailability.
Direcciones Futuras
For the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole include the development of more stable and bioavailable derivatives and the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can inhibit the growth of cancer cells and induce apoptosis. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-6-10-11(7-8)9-4-2-3-5-12-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGZOBMBVIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

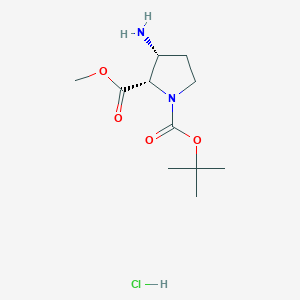
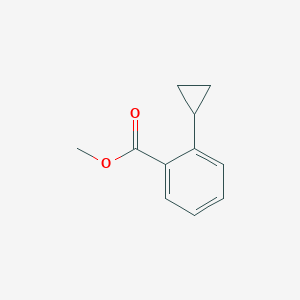
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
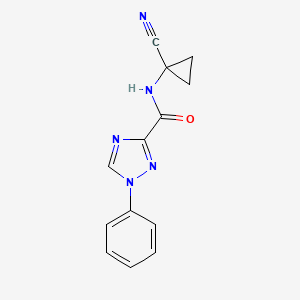
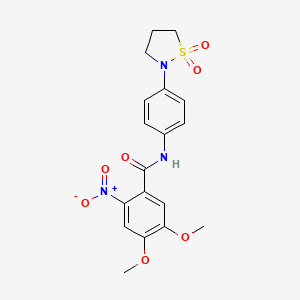
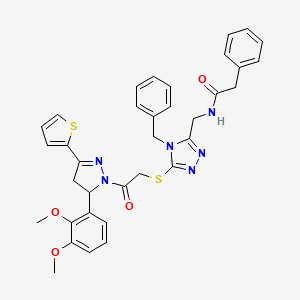
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2910062.png)
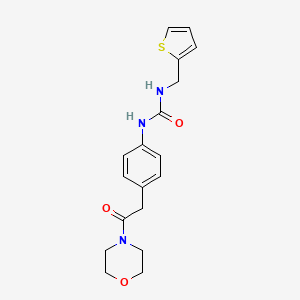
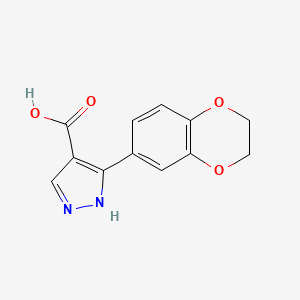
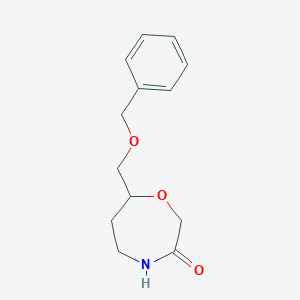
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
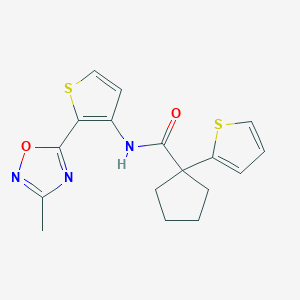
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)